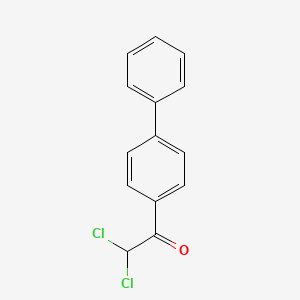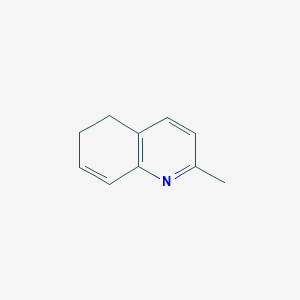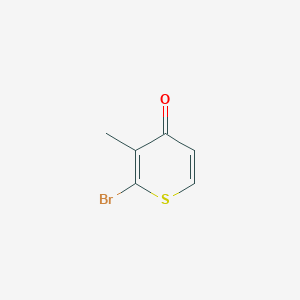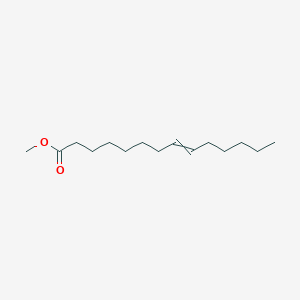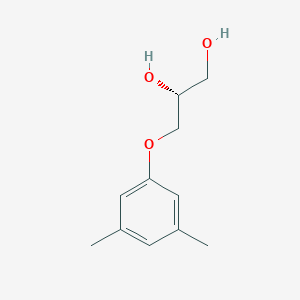
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- is a chemical compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . This compound is known for its unique structural properties, which include a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a 1,2-propanediol backbone. It is often used in various scientific research applications due to its distinct chemical characteristics.
Preparation Methods
The synthesis of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- typically involves the reaction of 3,5-dimethylphenol with epichlorohydrin, followed by a ring-opening reaction with a base to form the desired product. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to promote the ring-opening reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Various nucleophiles depending on the desired substitution product.
Major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and hydrophobic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- can be compared with similar compounds such as:
1,2-Propanediol, 3-phenoxy-: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.
1,2-Propanediol, 3-(4-methylphenoxy)-: Has a single methyl group at the 4 position, leading to variations in reactivity and interactions.
The uniqueness of 1,2-Propanediol, 3-(3,5-dimethylphenoxy)-, ®- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
61248-73-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
(2R)-3-(3,5-dimethylphenoxy)propane-1,2-diol |
InChI |
InChI=1S/C11H16O3/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3/t10-/m1/s1 |
InChI Key |
BUPIGXJCEVUNSJ-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC[C@@H](CO)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(CO)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



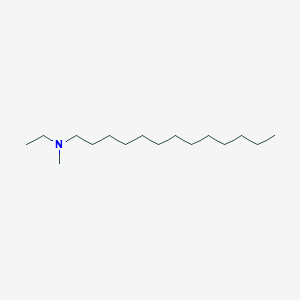

![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)
![(1,4-Phenylene)bis{[4-(chloromethyl)phenyl]methanone}](/img/structure/B14598992.png)
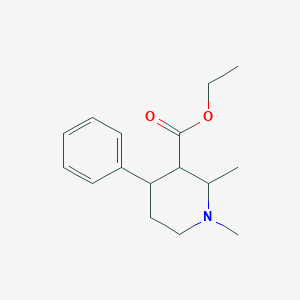
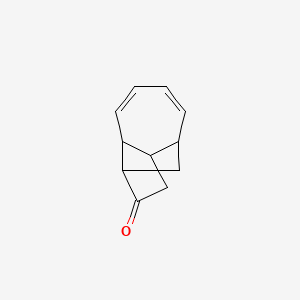
![3,6,8-Trimethylbenzo[g]isoquinoline](/img/structure/B14599007.png)
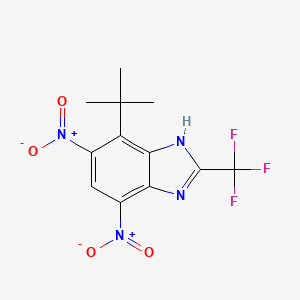
![1-[2-Bromo-1-(2-chloroethoxy)ethyl]-3-chlorobenzene](/img/structure/B14599019.png)
